

NNC-711: A Comprehensive Technical Guide to a Selective GAT-1 Inhibitor

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Compound of Interest

Compound Name: Nnc 711

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Introduction

NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial component of the GABAergic system, responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] By blocking this reuptake mechanism, NNC-711 effectively increases the concentration and prolongs the action of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action underlies its significant anticonvulsant, neuroprotective, and cognition-enhancing properties observed in preclinical studies.[4][5] This technical guide provides an in-depth overview of NNC-711, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of NNC-711 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Transporters

Transporter Subtype	Species	IC50 (μM)	Reference(s)
GAT-1	Human (hGAT-1)	0.04	[4]
GAT-2	Rat (rGAT-2)	171	[4]
GAT-3	Human (hGAT-3)	1700	[4]
BGT-1	Human (hBGT-1)	622	[4]

Table 2: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake in Different Cell Types

Assay Type	IC50 (nM)	Reference(s)
Synaptosomal GABA Uptake	47	[5]
Neuronal GABA Uptake	1238	[5]
Glial GABA Uptake	636	[5]

Table 3: In Vivo Anticonvulsant Efficacy of NNC-711 in Rodent Seizure Models

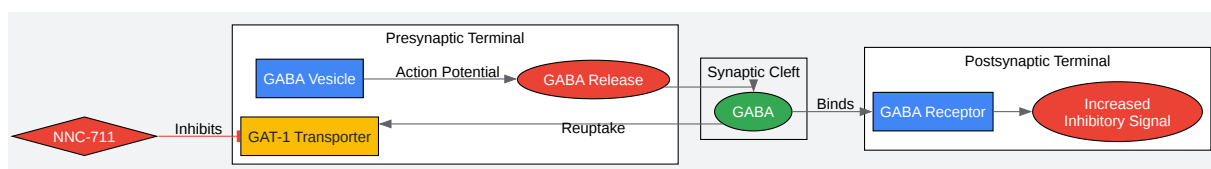
Seizure Model	Animal	ED50 (mg/kg, i.p.)	Effect	Reference(s)
DMCM-induced	Mouse	1.2	Clonic	[5]
Pentylenetetrazole (PTZ)	Mouse	0.72	Tonic	[5]
Pentylenetetrazole (PTZ)	Rat	1.7	Tonic	[5]
Audiogenic	Mouse	0.23	Clonic and Tonic	[5]

Table 4: In Vivo Behavioral Side Effects of NNC-711 in Mice

Test	ED50 (mg/kg, i.p.)	Reference(s)
Traction	23	[5]
Rotarod	10	[5]
Exploratory Locomotor Activity	45	[5]

Mechanism of Action

NNC-711 exerts its pharmacological effects by selectively binding to GAT-1 and inhibiting the transport of GABA. This leads to an accumulation of GABA in the synaptic cleft, which in turn enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in increased inhibitory signaling.



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Mechanism of GAT-1 Inhibition by NNC-711.

Experimental Protocols

[³H]GABA Uptake Assay

This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT-1.

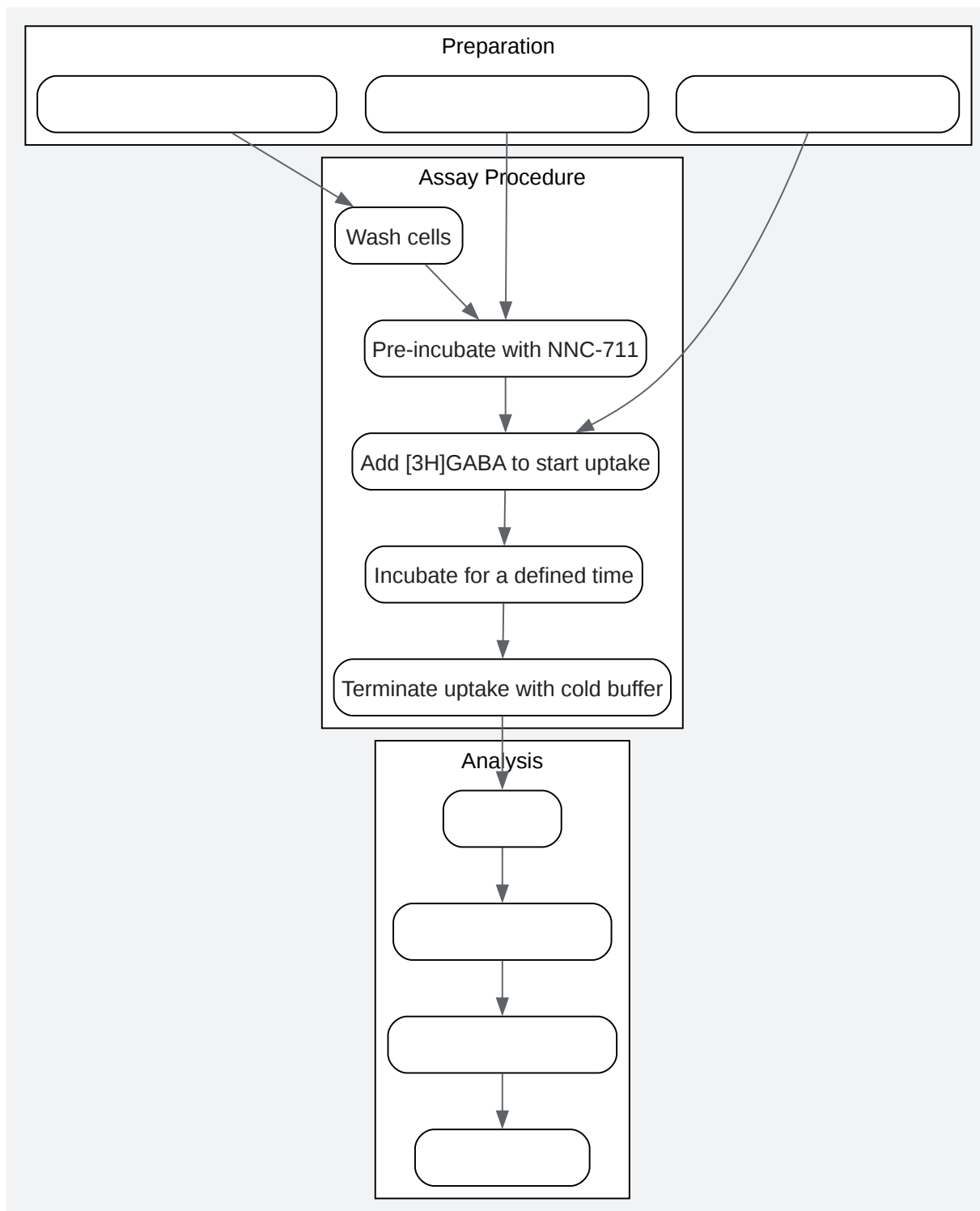
Materials:

- HEK-293 cells stably expressing the target GAT subtype.^[6]
- [³H]GABA (radiolabeled gamma-aminobutyric acid).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).^[6]
- NNC-711 stock solution.
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Cell Preparation: Culture HEK-293 cells expressing the desired GAT subtype to confluency in appropriate culture plates.
- Assay Initiation:
 - Wash the cells with pre-warmed assay buffer.
 - Pre-incubate the cells with varying concentrations of NNC-711 or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
 - Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
- Uptake Reaction: Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
- Termination of Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
 - Transfer the cell lysates to scintillation vials.

- Add scintillation cocktail to each vial.
- Quantify the amount of [^3H]GABA taken up by the cells using a microplate scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or in Na^+ -free buffer) from the total uptake.
 - Plot the percentage of inhibition of [^3H]GABA uptake against the logarithm of the NNC-711 concentration.
 - Calculate the IC_{50} value by fitting the data to a sigmoidal dose-response curve.



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Workflow for a $[^3\text{H}]\text{GABA}$ Uptake Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of NNC-711 on GABAergic synaptic currents (IPSCs) in neurons.

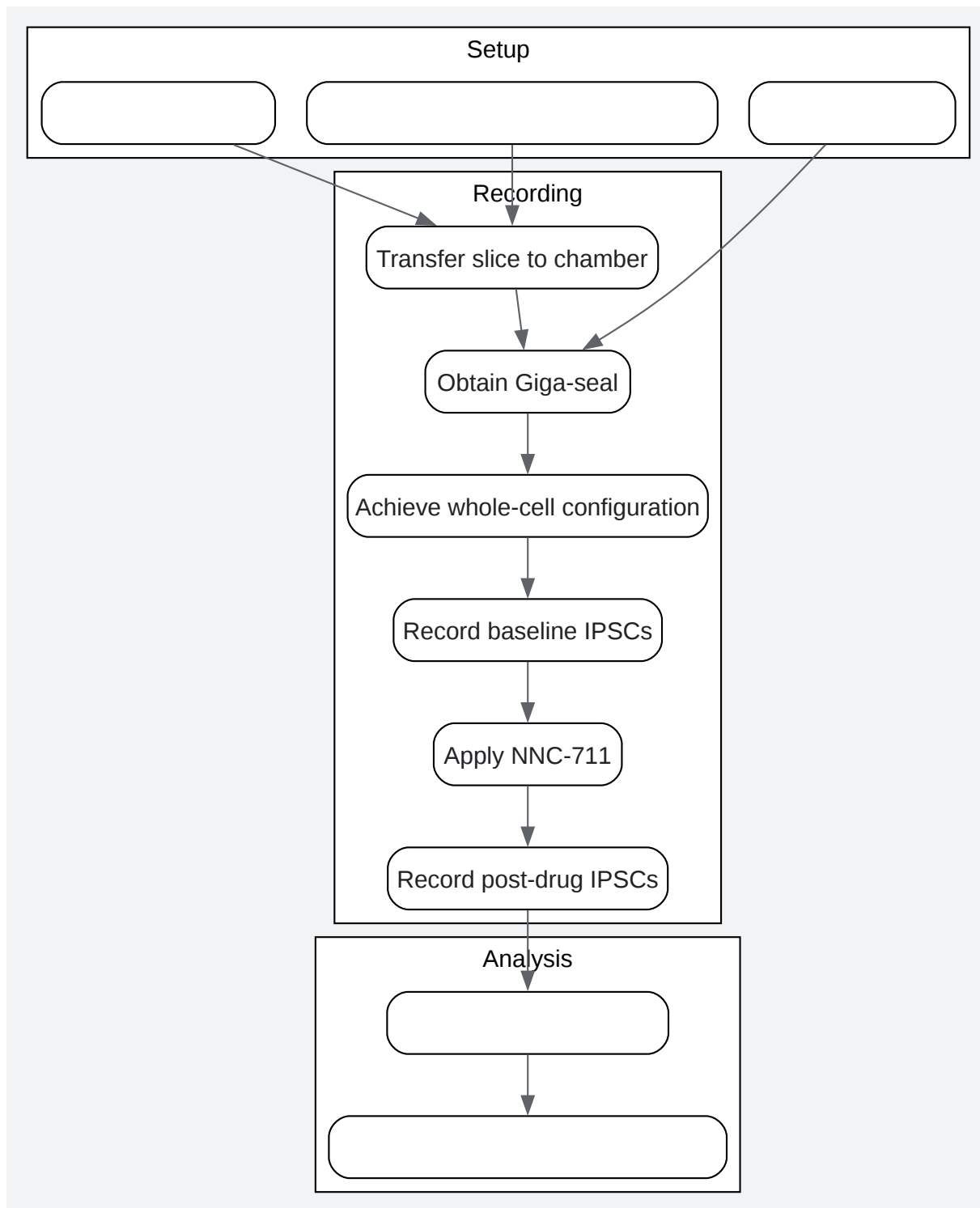
Materials:

- Brain slices from a suitable animal model (e.g., rat or mouse hippocampus).
- Artificial cerebrospinal fluid (aCSF).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Intracellular solution for the patch pipette.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- NNC-711 stock solution.
- Patch-clamp rig including microscope, micromanipulators, amplifier, and data acquisition system.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

- Slice Preparation:
 - Anesthetize and decapitate the animal.
 - Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
 - Cut brain slices (e.g., 300-400 μm thick) using a vibratome.
 - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Recording:
 - Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
 - Visualize a neuron using a microscope with DIC optics.

- Pull a patch pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.
- Approach the neuron with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Data Acquisition:
 - In voltage-clamp mode, hold the neuron at a specific potential (e.g., 0 mV to record IPSCs).
 - Record baseline spontaneous or evoked IPSCs.
 - Bath-apply NNC-711 at the desired concentration.
 - Record the changes in IPSC amplitude, frequency, and decay kinetics.
- Data Analysis:
 - Analyze the recorded currents using appropriate software.
 - Compare the properties of IPSCs before and after the application of NNC-711 to determine its effect on GABAergic transmission. An increase in the duration of IPSCs is an expected outcome.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for NNC-711 is not extensively published, it is known to be a derivative of nipecotic acid, a well-established GABA uptake inhibitor.[6] The lipophilic diphenylmethylenoxyethyl group attached to the nipecotic acid core is crucial for its high affinity and selectivity for GAT-1, as well as its ability to cross the blood-brain barrier.[6][13] The general SAR for GAT-1 inhibitors suggests that a lipophilic moiety attached to the nitrogen of the nipecotic acid or guvacine scaffold enhances potency and selectivity for GAT-1 over other GAT subtypes.[6]

Synthesis

The synthesis of NNC-711 involves the modification of a nipecotic acid backbone. While the precise, multi-step synthetic route is proprietary and not fully detailed in publicly available literature, it generally involves the alkylation of the secondary amine of a protected nipecotic acid derivative with a reactive intermediate containing the diphenylmethyleamino-oxy-ethyl group.[6]

Conclusion

NNC-711 stands out as a highly potent and selective GAT-1 inhibitor with significant potential in neuroscience research and as a lead compound for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. Its well-defined mechanism of action and strong preclinical efficacy data make it an invaluable tool for dissecting the role of GAT-1 in synaptic transmission and brain function. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of NNC-711. Further studies on its structure-activity relationship and optimization of its pharmacokinetic properties could pave the way for the development of next-generation GAT-1 inhibitors with improved therapeutic profiles.

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